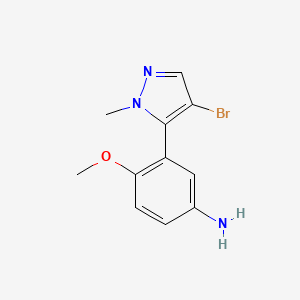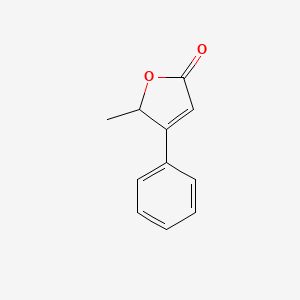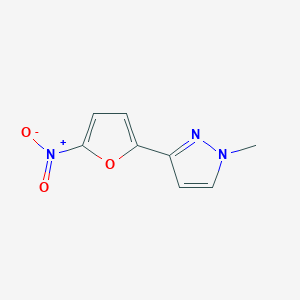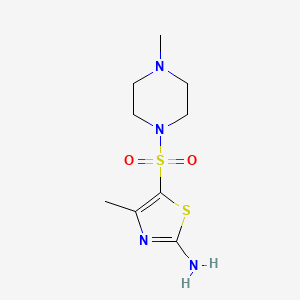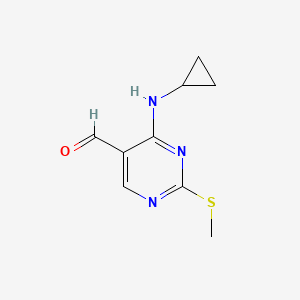
4-(cyclopropylamino)-2-methylsulfanylpyrimidine-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(cyclopropylamino)-2-methylsulfanylpyrimidine-5-carbaldehyde is a heterocyclic compound that contains a pyrimidine ring substituted with a cyclopropylamino group at the 4-position, a methylsulfanyl group at the 2-position, and an aldehyde group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(cyclopropylamino)-2-methylsulfanylpyrimidine-5-carbaldehyde typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.
Introduction of Substituents: The cyclopropylamino group can be introduced via a nucleophilic substitution reaction using cyclopropylamine. The methylsulfanyl group can be added through a thiolation reaction using a suitable thiol reagent.
Formylation: The aldehyde group at the 5-position can be introduced through a formylation reaction, such as the Vilsmeier-Haack reaction, using a formylating agent like DMF and POCl3.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.
Chemical Reactions Analysis
Types of Reactions
4-(cyclopropylamino)-2-methylsulfanylpyrimidine-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The cyclopropylamino and methylsulfanyl groups can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Cyclopropylamine, thiol reagents
Major Products Formed
Oxidation: 4-Cyclopropylamino-2-methylsulfanyl-pyrimidine-5-carboxylic acid
Reduction: 4-Cyclopropylamino-2-methylsulfanyl-pyrimidine-5-methanol
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
4-(cyclopropylamino)-2-methylsulfanylpyrimidine-5-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: It can be used in studies to understand the biological activity of pyrimidine derivatives and their interactions with biological targets.
Industrial Applications: It may be used in the development of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 4-(cyclopropylamino)-2-methylsulfanylpyrimidine-5-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the cyclopropylamino and methylsulfanyl groups can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-2-methylsulfanyl-pyrimidine-5-carbaldehyde
- 4-Cyclopropylamino-2-methylthio-pyrimidine-5-carbaldehyde
- 4-Cyclopropylamino-2-methylsulfanyl-pyrimidine-5-methanol
Uniqueness
4-(cyclopropylamino)-2-methylsulfanylpyrimidine-5-carbaldehyde is unique due to the combination of its substituents, which can impart distinct chemical and biological properties. The cyclopropylamino group can enhance its stability and binding interactions, while the methylsulfanyl group can influence its reactivity and solubility.
Properties
CAS No. |
211247-46-0 |
|---|---|
Molecular Formula |
C9H11N3OS |
Molecular Weight |
209.27 g/mol |
IUPAC Name |
4-(cyclopropylamino)-2-methylsulfanylpyrimidine-5-carbaldehyde |
InChI |
InChI=1S/C9H11N3OS/c1-14-9-10-4-6(5-13)8(12-9)11-7-2-3-7/h4-5,7H,2-3H2,1H3,(H,10,11,12) |
InChI Key |
TWIGATDHHWUGHA-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC=C(C(=N1)NC2CC2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Bromo-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde](/img/structure/B8669660.png)
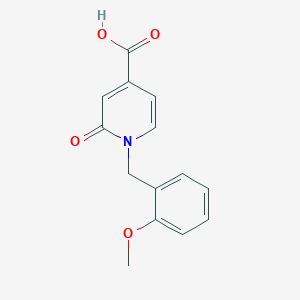
![methyl 4-chloro-9H-pyrimido[4,5-b]indole-7-carboxylate](/img/structure/B8669667.png)

![tert-butyl N-[(3S)-2-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-3-yl]carbamate](/img/structure/B8669685.png)
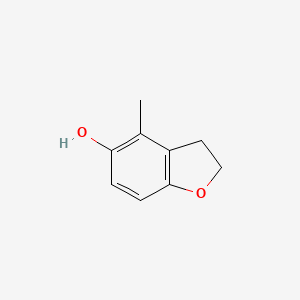
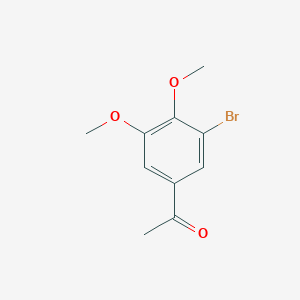
![6-Amino-5-[(2-aminophenyl)sulfanyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B8669710.png)
